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For decades, Viaspan, also known as University of Wisconsin (UW) solution, has been the

benchmark for the cold static preservation of abdominal organs, particularly the liver, prior to

transplantation.[1][2][3] Its development in the 1980s marked a significant advancement over

previous solutions like Euro-Collins, substantially extending the viable preservation time for

liver grafts.[1] This guide provides a comprehensive comparison of Viaspan with other

prominent liver preservation solutions, supported by experimental data, detailed

methodologies, and an exploration of the underlying cellular mechanisms of ischemia-

reperfusion injury that these solutions aim to mitigate.

Viaspan and Its Alternatives: A Head-to-Head
Comparison
Viaspan's formulation is designed to mimic the intracellular environment, being high in

potassium and low in sodium, to prevent the cellular swelling that occurs during cold ischemia.

[4][5] Key components include lactobionate and raffinose as impermeants to provide osmotic

support, hydroxyethyl starch to prevent edema, and antioxidants like glutathione and allopurinol

to combat reperfusion injury.[4][6]

Over the years, several alternative preservation solutions have been developed, each with a

unique composition aimed at improving upon certain aspects of Viaspan, such as reducing

viscosity or mitigating specific complications. The most notable alternatives include Histidine-

Tryptophan-Ketoglutarate (HTK) solution, Celsior solution, and Institut Georges Lopez (IGL-1)

solution.[1]
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Composition of Major Liver Preservation Solutions
Component

Viaspan (UW
Solution)

HTK
(Custodiol)

Celsior IGL-1

Primary Buffer Phosphate Histidine Histidine Histidine

Primary Osmotic

Agent

Lactobionate,

Raffinose
Mannitol

Mannitol,

Lactobionate

Lactobionate,

Raffinose

Colloid
Hydroxyethyl

Starch
None Mannitol

Polyethylene

Glycol (PEG)

Potassium

(mmol/L)
125 9 15 35-40

Sodium (mmol/L) 29 15 100 120

Key Additives

Allopurinol,

Glutathione,

Adenosine

Tryptophan,

Ketoglutarate

Glutamate,

Glutathione
Glutathione

Performance Metrics: A Review of Clinical and
Preclinical Data
The efficacy of a preservation solution is judged by a variety of clinical outcomes. Below is a

summary of comparative data from several studies.
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Outcome Measure
Viaspan (UW) vs.
HTK

Viaspan (UW) vs.
Celsior

Viaspan (UW) vs.
IGL-1

Primary Non-Function

(PNF)

No significant

difference in a meta-

analysis of 15 RCTs.

[1] Some individual

studies suggest lower

rates with HTK.

A meta-analysis

showed no significant

difference in PNF

rates.[1]

A randomized study

showed comparable

rates of PNF (UW:

4%, IGL-1: 2%).[6]

Graft Survival (1-year)

Meta-analysis of 11

studies showed no

significant difference.

[1]

No significant

difference reported in

a meta-analysis.[1]

Comparable 30-month

survival rates.[7]

Biliary Complications

Some studies suggest

a lower incidence of

biliary complications

with HTK.[2][3]

Individual studies

have reported higher

rates of biliary

complications with

Celsior compared to

UW.[1]

Similar incidence of

biliary non-

anastomotic strictures

(UW: 3%, IGL-1: 2%).

[6]

Post-transplant Liver

Enzymes (AST/ALT)

Hepatocellular injury

markers (SGOT,

SGPT) appeared

more marked in the

HTK group in one

study.[8]

No statistically

significant differences

in biochemical data in

a pig model.[9]

Livers preserved in

IGL-1 released

markedly less AST

than those in UW

solution.[4]

Cost

HTK is generally less

expensive than

Viaspan.

-

IGL-1 was found to be

more cost-effective

than UW in one study.

[6]

Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the

comparison of liver preservation solutions.
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Animal Model of Orthotopic Liver Transplantation
This protocol outlines a common preclinical model used to assess the efficacy of preservation

solutions.

Animal Model: Domestic pigs are frequently used due to the anatomical and physiological

similarities of their livers to human livers.

Anesthesia and Monitoring: Animals are anesthetized, and vital signs, including heart rate,

blood pressure, and oxygen saturation, are continuously monitored.

Liver Harvest: The liver is surgically exposed, and the vascular and biliary structures are

dissected.

Preservation Solution Flush: The liver is flushed in situ via the portal vein and hepatic artery

with the designated preservation solution (e.g., Viaspan, Celsior) at 4°C until the effluent is

clear.

Cold Storage: The harvested liver is stored in the same preservation solution at 4°C for a

predetermined period (e.g., 8-12 hours).

Orthotopic Transplantation: The recipient animal's native liver is removed, and the preserved

liver is implanted by anastomosing the corresponding vascular and biliary structures.

Reperfusion: Blood flow is restored to the transplanted liver.

Post-operative Monitoring: Animals are recovered and monitored for a set period (e.g., 6

days). Blood samples are collected at regular intervals to assess liver function

(transaminases, bilirubin, prothrombin time).[9]

Histological Analysis: At the end of the study period or in case of premature death, liver

tissue samples are collected for histological examination to assess the degree of cellular

injury.[9]

Assessment of Hepatocellular Injury
This protocol describes the methods for quantifying liver damage.
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Blood Sample Collection: Peripheral blood is drawn from the study subjects (animal or

human) at specified time points post-transplantation (e.g., 1, 3, 7 days).

Serum Separation: The blood is centrifuged to separate the serum.

Biochemical Analysis: The serum levels of the following enzymes are measured using an

automated clinical chemistry analyzer:

Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT): These are

markers of hepatocellular injury.

Total Bilirubin: An indicator of the liver's ability to conjugate and excrete bilirubin.

Prothrombin Time (PT) / International Normalized Ratio (INR): Measures the liver's

synthetic function.

Data Analysis: The enzyme levels and other parameters are compared between the different

preservation solution groups using appropriate statistical tests.

Signaling Pathways in Liver Ischemia-Reperfusion
Injury
The primary challenge in liver preservation is mitigating ischemia-reperfusion injury (IRI), a

complex process that occurs when blood flow is restored to the organ after a period of

ischemia.[10][11] This injury is characterized by oxidative stress, inflammation, and cell death.

[5][10]

Overview of Ischemia-Reperfusion Injury
// Nodes Ischemia [label="Cold Ischemia", fillcolor="#F1F3F4", fontcolor="#202124"];

Reperfusion [label="Reperfusion", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Depletion

[label="ATP Depletion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ionic_Imbalance

[label="Ionic Imbalance\n(Na+/K+ pump failure)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cell_Swelling [label="Cellular Swelling", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ROS_Production [label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"];

Inflammation [label="Inflammation\n(Cytokine Release, Neutrophil Infiltration)",

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39961215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3577927/
https://www.researchgate.net/publication/331566799_Ischemia_Reperfusion_Injury_in_Liver_Transplantation_Cellular_and_Molecular_mechanisms
https://pubmed.ncbi.nlm.nih.gov/39961215/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Hepatocyte & Endothelial\nCell

Death (Apoptosis/Necrosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ischemia -> ATP_Depletion [color="#4285F4"]; ATP_Depletion -> Ionic_Imbalance

[color="#4285F4"]; Ionic_Imbalance -> Cell_Swelling [color="#4285F4"]; Reperfusion ->

ROS_Production [color="#4285F4"]; Reperfusion -> Inflammation [color="#4285F4"];

ROS_Production -> Cell_Death [color="#4285F4"]; Inflammation -> Cell_Death

[color="#4285F4"]; Cell_Swelling -> Cell_Death [color="#4285F4"]; }

Caption: Overview of key events during liver ischemia-reperfusion injury.

Experimental Workflow for Comparing Preservation
Solutions
// Nodes Liver_Harvest [label="Liver Harvest\n(Donor)", fillcolor="#F1F3F4",

fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viaspan [label="Preservation with\nViaspan (UW)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alternative [label="Preservation with\nAlternative

Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Transplantation [label="Orthotopic

Liver\nTransplantation (Recipient)", fillcolor="#F1F3F4", fontcolor="#202124"];

Post_Tx_Monitoring [label="Post-Transplant\nMonitoring", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Blood_Sampling [label="Blood Sampling\n(Biochemical Analysis)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histological\nAnalysis",

fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Comparative\nData Analysis",

shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Liver_Harvest -> Randomization [color="#5F6368"]; Randomization -> Viaspan
[label=" Group A", color="#5F6368"]; Randomization -> Alternative [label=" Group B",

color="#5F6368"]; Viaspan -> Transplantation [color="#5F6368"]; Alternative -> Transplantation

[color="#5F6368"]; Transplantation -> Post_Tx_Monitoring [color="#5F6368"];

Post_Tx_Monitoring -> Blood_Sampling [color="#5F6368"]; Post_Tx_Monitoring -> Histology

[color="#5F6368"]; Blood_Sampling -> Data_Analysis [color="#5F6368"]; Histology ->

Data_Analysis [color="#5F6368"]; }

Caption: A typical experimental workflow for comparing liver preservation solutions.
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Viaspan (UW solution) remains the gold standard for liver preservation, a benchmark against

which new solutions are judged. While alternatives like HTK, Celsior, and IGL-1 have shown

comparable efficacy in many respects and may offer advantages in terms of cost or specific

complications, large-scale clinical trials have often not demonstrated their definitive superiority

over Viaspan in terms of primary outcomes like graft and patient survival.[1][3] The choice of

preservation solution may, therefore, depend on institutional preference, cost considerations,

and specific clinical scenarios. Future research will likely focus on the development of solutions

tailored to the preservation of marginal or extended criteria donor livers, as well as the

integration of novel technologies like machine perfusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Compared efficacy of preservation solutions on the outcome of liver transplantation: Meta-
analysis - PMC [pmc.ncbi.nlm.nih.gov]

2. Perspectives on abdominal organ preservation solutions: a comparative literature review -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. cardiolinkgroup.com [cardiolinkgroup.com]

4. Evaluation of IGL-1 preservation solution using an orthotopic liver transplantation model -
PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. A randomized study comparing IGL-1 to the University of Wisconsin preservation solution
in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

7. cardiolinkgroup.com [cardiolinkgroup.com]

8. Comparison of histidine-tryptophan-ketoglutarate (HTK) solution versus University of
Wisconsin (UW) solution for organ preservation in human liver transplantation. A prospective,
randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Comparative evaluation of Celsior solution versus Viaspan in a pig liver transplantation
model - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b611682?utm_src=pdf-body
https://www.benchchem.com/product/b611682?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5922999/
https://www.cardiolinkgroup.com/wp-content/uploads/2017/02/2013-M.R.-Voigt-Perspectives-on-abdominal-organ-preserv.-solutions-A-comp.-literat.-review.pdf
https://www.benchchem.com/product/b611682?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5922999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5922999/
https://pubmed.ncbi.nlm.nih.gov/24311404/
https://pubmed.ncbi.nlm.nih.gov/24311404/
https://www.cardiolinkgroup.com/wp-content/uploads/2017/02/2013-M.R.-Voigt-Perspectives-on-abdominal-organ-preserv.-solutions-A-comp.-literat.-review.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4088199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4088199/
https://www.researchgate.net/publication/331566799_Ischemia_Reperfusion_Injury_in_Liver_Transplantation_Cellular_and_Molecular_mechanisms
https://pubmed.ncbi.nlm.nih.gov/21183870/
https://pubmed.ncbi.nlm.nih.gov/21183870/
https://www.cardiolinkgroup.com/wp-content/uploads/2017/02/2015-M.H.Meine-IGL-1-and-HTK-for-Liver-Donation-5-15.pdf
https://pubmed.ncbi.nlm.nih.gov/8060466/
https://pubmed.ncbi.nlm.nih.gov/8060466/
https://pubmed.ncbi.nlm.nih.gov/8060466/
https://pubmed.ncbi.nlm.nih.gov/11455250/
https://pubmed.ncbi.nlm.nih.gov/11455250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Liver ischemia reperfusion injury: Mechanisms, cellular pathways, and therapeutic
approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Ischaemia–reperfusion injury in liver transplantation—from bench to bedside - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Viaspan: A Comparative Guide to the Gold Standard in
Liver Preservation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611682#validation-of-viaspan-as-the-gold-standard-
for-liver-preservation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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